![molecular formula C24H36N2O5 B121798 Tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-éthoxy-1-oxo-4-phénylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate CAS No. 108428-39-3](/img/structure/B121798.png)
Tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-éthoxy-1-oxo-4-phénylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Vue d'ensemble
Description
Enalapril tert-Butyl Ester is a complex organic compound that belongs to the class of amino acid derivatives
Applications De Recherche Scientifique
Medicinal Chemistry
Enalapril tert-butyl ester serves as a prodrug that is metabolized into its active form, Enalaprilat. This conversion is crucial for its effectiveness in treating hypertension and heart failure. The compound's structure allows for enhanced lipophilicity, which can improve its absorption and bioavailability compared to its parent drug.
Pharmacokinetic Studies
Pharmacokinetic studies utilize Enalapril tert-butyl ester to trace the biotransformation processes within biological systems. The compound is employed in studies that assess the absorption, distribution, metabolism, and excretion (ADME) profiles of Enalapril derivatives.
Case Study Insights
Research has demonstrated that the tert-butyl ester enhances the stability and solubility of Enalapril in various formulations:
- Stability Testing : In formulations stored at different temperatures, Enalapril maleate showed a decrease in concentration over time; however, modifications with tert-butyl esters maintained better stability profiles .
- Transdermal Delivery : The compound has been explored for use in transdermal drug delivery systems due to its favorable molecular weight and lipophilicity, allowing for efficient skin permeation .
Formulation Development
The development of pharmaceutical formulations incorporating Enalapril tert-butyl ester focuses on improving delivery methods and patient compliance. Its application in liquid dosage forms has been evaluated for characteristics such as palatability and injectability.
Comparative Analysis of Formulations
Sample Type | Viscosity (Pa.s) | Stability (Days at 25°C) | Recovery Rate (%) |
---|---|---|---|
Atenolol Formulation | 0.238 ± 0.061 | 180 | 69.12 ± 2.34 |
Enalapril Maleate Formulation | 0.273 ± 0.028 | 60 | 64.10 ± 6.99 |
SuspendIt® | 0.483 ± 0.007 | 180 | 78.4 ± 3.1 |
This table highlights the comparative performance of formulations containing Enalapril maleate versus those with other active ingredients like Atenolol .
Industrial Applications
In addition to medicinal uses, Enalapril tert-butyl ester is also applied in pharmaceutical quality control processes to ensure consistency in drug formulation and efficacy.
Quality Control Standards
The compound is utilized as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the characterization of Enalapril and its derivatives. This application is critical for validating the identity and purity of pharmaceutical products.
Mécanisme D'action
Target of Action
Enalapril tert-Butyl Ester is a prodrug of an ACE inhibitor . The primary target of this compound is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .
Biochemical Pathways
The suppression of the renin-angiotensin-aldosterone system is the primary biochemical pathway affected by Enalapril tert-Butyl Ester . By inhibiting the production of angiotensin II, the compound reduces vasoconstriction and decreases the reabsorption of sodium ions in the kidneys . This leads to a decrease in blood pressure and blood fluid volume .
Pharmacokinetics
Enalapril tert-Butyl Ester is a lipid-soluble and relatively inactive prodrug with good oral absorption (60 to 70%) . It reaches peak plasma concentration in about 1 hour and is rapidly cleared from the system (undetectable by 4 hours) by de-esterification in the liver to its primary active diacid metabolite, enalaprilat . The elimination of enalaprilat is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase representing equilibration of the drug from tissue distribution sites .
Result of Action
The result of Enalapril tert-Butyl Ester’s action is a reduction in both blood pressure and blood fluid volume . By inhibiting the ACE and thus reducing the levels of angiotensin II, the compound lowers blood pressure in all grades of essential and renovascular hypertension . It also exhibits natriuretic and uricosuric properties .
Action Environment
The action of Enalapril tert-Butyl Ester can be influenced by various environmental factors such as renal function and age . Renal impairment, particularly when creatinine clearance is less than 20 ml/min, results in significant accumulation of enalaprilat and necessitates dosage reduction . Accumulation is also likely the cause of reduced elimination in healthy elderly individuals and in patients with concomitant diabetes, hypertension, and heart failure .
Analyse Biochimique
Biochemical Properties
Enalapril tert-Butyl Ester is a prodrug of an angiotensin-converting enzyme (ACE) inhibitor . It works on the renin-angiotensin-aldosterone system, which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis . The active metabolite of Enalapril tert-Butyl Ester competitively inhibits the ACE to hinder the production of angiotensin II .
Cellular Effects
Enalapril tert-Butyl Ester has been shown to have effects on various types of cells and cellular processes. It influences cell function by suppressing the renin-angiotensin-aldosterone system to lower blood pressure . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Enalapril tert-Butyl Ester involves its biotransformation into its active metabolite, enalaprilat . Enalaprilat competitively inhibits the ACE to hinder the production of angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .
Dosage Effects in Animal Models
The recommended dosage of Enalapril tert-Butyl Ester for treatment of congestive heart failure in dogs is 0.25–0.5 mg/kg, orally, every 12–24 hours . Based on the half-life, if continuous ACE inhibition is desired and well tolerated, then a 12-hour dosing interval is recommended .
Metabolic Pathways
Enalapril tert-Butyl Ester is a prodrug that is rapidly biotransformed into its active metabolite, enalaprilat . This process involves the enzyme ACE, which it inhibits to hinder the production of angiotensin II .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Enalapril tert-Butyl Ester typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis include tert-butyl chloroformate, amino acids, and various coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Enalapril tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Enalapril tert-Butyl Ester can be compared with other amino acid derivatives, such as:
- N-tert-butoxycarbonyl-L-phenylalanine
- N-tert-butoxycarbonyl-L-proline
- N-tert-butoxycarbonyl-L-leucine
Uniqueness
The uniqueness of Enalapril tert-Butyl Ester lies in its specific combination of functional groups and stereochemistry
Activité Biologique
Enalapril tert-butyl ester is a prodrug of enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The biological activity of this compound is primarily linked to its conversion into enalaprilat, the active form, which exerts its pharmacological effects by inhibiting ACE. This article explores the biological activity of enalapril tert-butyl ester, including its mechanisms, pharmacokinetics, and clinical implications, supported by relevant data and case studies.
Enalapril tert-butyl ester functions as a prodrug that is metabolized to enalaprilat. The mechanism involves:
- Inhibition of ACE : Enalaprilat competitively inhibits ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation and reduced blood pressure .
- Effects on Renin-Angiotensin-Aldosterone System (RAAS) : By inhibiting ACE, enalaprilat increases plasma renin activity due to the loss of feedback inhibition from angiotensin II. This leads to decreased aldosterone secretion and increased sodium excretion, further contributing to blood pressure reduction .
Pharmacokinetics
The pharmacokinetic profile of enalapril tert-butyl ester is characterized by:
- Absorption : Following oral administration, enalapril is rapidly absorbed and converted into enalaprilat. Studies indicate that the bioavailability of enalapril can be affected by its formulation and the presence of certain excipients .
- Distribution : Enalaprilat distributes widely in tissues, particularly in the kidneys and vascular tissues. However, it has limited penetration across the blood-brain barrier .
- Metabolism : The compound is primarily metabolized in the liver via hydrolysis by esterases to form enalaprilat. Approximately 60% of the absorbed dose undergoes this transformation .
- Excretion : Both enalapril and enalaprilat are predominantly excreted via the kidneys, with about 61% of the dose recovered in urine .
Case Studies and Clinical Findings
Several studies have investigated the efficacy and safety profile of enalapril tert-butyl ester:
- Hypertensive Patients : A clinical trial demonstrated that patients treated with enalapril showed significant reductions in systolic and diastolic blood pressure compared to placebo groups. The antihypertensive effects were sustained over a 24-hour period post-administration .
- Heart Failure Management : In patients with heart failure, enalapril has been shown to improve symptoms and reduce hospitalizations related to heart failure exacerbations. The drug's ability to lower afterload contributes to improved cardiac output .
- Adverse Effects : Common side effects associated with ACE inhibitors like enalapril include hypotension, hyperkalemia, and cough. A study noted that while these side effects are prevalent, they are generally manageable with dose adjustments or monitoring .
Comparative Analysis
The following table summarizes key pharmacological properties of enalapril tert-butyl ester compared to other ACE inhibitors:
Property | Enalapril tert-butyl Ester | Captopril | Lisinopril |
---|---|---|---|
Prodrug | Yes | No | No |
Active Metabolite | Enalaprilat | Captopril | Lisinopril |
Onset of Action | 1-2 hours | 1 hour | 1 hour |
Duration of Action | 12-24 hours | 6-8 hours | 24 hours |
Common Side Effects | Hypotension, cough | Rash, taste changes | Dizziness, headache |
Propriétés
IUPAC Name |
tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COROOYFPXSPNBH-IHPCNDPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127024 | |
Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108428-39-3 | |
Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108428-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701127024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.